molecular formula C9H8BrN B14546322 1-Bromo-3-methyl-1H-indole CAS No. 62070-53-5

1-Bromo-3-methyl-1H-indole

Cat. No.: B14546322
CAS No.: 62070-53-5
M. Wt: 210.07 g/mol
InChI Key: DECLPAAVGBKLJV-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-1H-indole is a halogenated indole derivative, characterized by the presence of a bromine atom at the first position and a methyl group at the third position of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1H-indole can be synthesized through several methods. One common approach involves the bromination of 3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The indole ring can be reduced to form indoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

62070-53-5

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

1-bromo-3-methylindole

InChI

InChI=1S/C9H8BrN/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

DECLPAAVGBKLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)Br

Origin of Product

United States

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